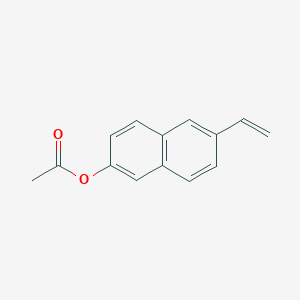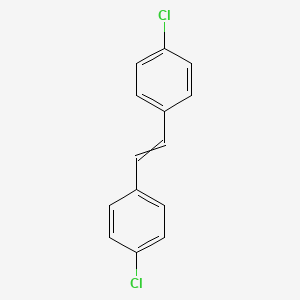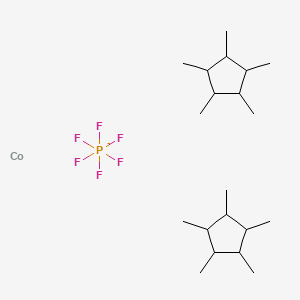![molecular formula C32H38ClN5O4 B12506011 3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B12506011.png)
3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK-923295 ist ein niedermolekularer Inhibitor des mitotischen Kinesins, des Zentromer-assoziierten Proteins E (CENP-E). Diese Verbindung zeichnet sich durch ihr Potenzial in der Krebsbehandlung aus, insbesondere durch die gezielte Beeinträchtigung des mitotischen Prozesses in Tumorzellen. Es hat sich gezeigt, dass es eine breite Palette von Aktivitäten gegen verschiedene humane Tumor-Xenografte aufweist, darunter Kolon-, Brust-, Ovarial- und Lungentumore .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GSK-923295 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte sind:
- Bildung des Imidazo[1,2-a]pyridin-Kerns.
- Einführung der Chlorbenzamid-Einheit.
- Kupplungsreaktionen zur Anbindung der Dimethylglycyl- und Hydroxyethylgruppen.
Industrielle Produktionsmethoden
Die industrielle Produktion von GSK-923295 würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
GSK-923295 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Modifikation der funktionellen Gruppen am Molekül verwendet werden.
Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Die Bedingungen variieren je nach gewünschter Substitution, aber häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine liefern kann.
Wissenschaftliche Forschungsanwendungen
GSK-923295 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von CENP-E und seine Auswirkungen auf den mitotischen Prozess zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von CENP-E bei der Zellteilung und seinem Potenzial als Ziel für die Krebstherapie.
Medizin: Wird auf sein Potenzial zur Behandlung verschiedener Krebsarten, einschließlich solider Tumoren, untersucht.
Wirkmechanismus
GSK-923295 hemmt das mitotische Kinesin, das Zentromer-assoziierte Protein E (CENP-E), das eine entscheidende Rolle bei der Chromosomenbewegung während der frühen Zellteilung spielt. Durch die Hemmung von CENP-E induziert GSK-923295 einen Zellzyklusarrest während der Mitose, was zu Apoptose oder Zelltod führt. Dieser Mechanismus macht es zu einem vielversprechenden Kandidaten für die Krebstherapie .
Wirkmechanismus
GSK-923295 inhibits the mitotic kinesin centromere-associated protein E (CENP-E), which plays a crucial role in chromosome movement during early cell division. By inhibiting CENP-E, GSK-923295 induces cell cycle arrest during mitosis, leading to apoptosis or cell death. This mechanism makes it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Monastrol: Ein weiterer Inhibitor von Kinesin-Motorproteinen, aber er zielt auf Kinesin-5 (Eg5) ab, nicht auf CENP-E.
Ispinesib: Ein potenter Inhibitor des Kinesin-Spindelproteins (KSP), das in der Krebsforschung eingesetzt wird.
SB-743921: Zielt auf das Kinesin-Spindelprotein (KSP) ab und wird in ähnlichen Anwendungen eingesetzt.
Einzigartigkeit
GSK-923295 ist einzigartig in seiner spezifischen Hemmung von CENP-E, das für die korrekte Chromosomenausrichtung und -segregation während der Mitose unerlässlich ist. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung des mitotischen Prozesses und zu einem potenziellen Therapeutikum für die Krebsbehandlung .
Eigenschaften
Molekularformel |
C32H38ClN5O4 |
|---|---|
Molekulargewicht |
592.1 g/mol |
IUPAC-Name |
3-chloro-N-[1-[[2-(dimethylamino)acetyl]amino]-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C32H38ClN5O4/c1-20(2)42-29-13-12-24(16-27(29)33)32(41)35-25(17-34-30(40)19-37(4)5)15-22-8-10-23(11-9-22)28-18-38-14-6-7-26(21(3)39)31(38)36-28/h6-14,16,18,20-21,25,39H,15,17,19H2,1-5H3,(H,34,40)(H,35,41) |
InChI-Schlüssel |
WHMXDBPHBVLYRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12505966.png)
![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)
![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)



![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine](/img/structure/B12505999.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)
